molecular formula C22H17ClFN3O B11458162 N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11458162
M. Wt: 393.8 g/mol
InChI Key: IRSXAQYYEBNZJX-UHFFFAOYSA-N
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Description

N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide is a complex organic compound that features a benzodiazole core linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the 2-chloro-6-fluorophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the benzodiazole derivative with benzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The benzodiazole core can undergo electrophilic substitution reactions, while the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The benzodiazole core can bind to certain proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide
  • N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide
  • N-({1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide

Uniqueness

N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s electronic properties and reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C22H17ClFN3O

Molecular Weight

393.8 g/mol

IUPAC Name

N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C22H17ClFN3O/c23-17-9-6-10-18(24)16(17)14-27-20-12-5-4-11-19(20)26-21(27)13-25-22(28)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28)

InChI Key

IRSXAQYYEBNZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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